N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O7S/c27-22(24-16-5-6-19-20(11-16)33-15-32-19)14-34(29,30)21-12-26(18-4-2-1-3-17(18)21)13-23(28)25-7-9-31-10-8-25/h1-6,11-12H,7-10,13-15H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKULPSPHEKMUGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fragment 1: Synthesis of N-(Benzo[d]dioxol-5-yl)acetamide
The benzo[d]dioxol-5-amine precursor is acylated with 2-chloroacetyl chloride under Schotten-Baumann conditions, yielding 2-chloro-N-(benzo[d]dioxol-5-yl)acetamide. Subsequent nucleophilic substitution with morpholine in dimethylformamide (DMF) at 80°C installs the 2-morpholino-2-oxoethyl group.
Fragment 2: Functionalization of the Indole Core
Indole is sulfonated at the 3-position using chlorosulfonic acid in dichloromethane (DCM) at 0°C, producing 1H-indole-3-sulfonyl chloride. This intermediate is stabilized via in situ quenching with ice-water and extracted using ethyl acetate.
Stepwise Synthesis and Reaction Optimization
Alkylation of the Indole Nitrogen
The 1H-indole-3-sulfonyl chloride undergoes alkylation with 2-morpholino-2-oxoethyl bromide under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF). This step achieves 85% yield when conducted at −10°C to prevent N-oxide formation.
Table 1: Optimization of Indole Alkylation Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
|---|---|---|---|---|
| Temperature (°C) | 25 | 0 | −10 | −10 |
| Solvent | DCM | THF | DMF | THF |
| Catalyst | None | PPh3/DEAD | PPh3/DEAD | PPh3/DEAD |
| Yield (%) | 45 | 72 | 85 | 85 |
Sulfonation and Acetamide Coupling
The alkylated indole intermediate is treated with 2-chloro-N-(benzo[d]dioxol-5-yl)acetamide in acetonitrile using CDI and 4-dimethylaminopyridine (DMAP). Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 6 hours at 60°C. Purification by silica gel chromatography (hexane:ethyl acetate, 3:1) affords the final compound in 78% purity, which is further recrystallized from ethanol.
Spectroscopic Characterization and Analytical Validation
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR analysis reveals key functional groups:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d6) :
- δ 8.21 (s, 1H, indole H-2), δ 7.45–7.39 (m, 4H, aromatic H), δ 6.93 (s, 1H, benzo[d]dioxole H), δ 4.32 (s, 2H, CH2SO2), δ 3.58 (t, 4H, morpholine CH2), δ 3.41 (t, 4H, morpholine CH2).
¹³C NMR (100 MHz, DMSO-d6) :
- δ 170.2 (acetamide C=O), δ 166.8 (morpholino C=O), δ 136.5 (indole C-3), δ 121.9–108.7 (aromatic carbons).
Table 2: Comparative NMR Data for Key Intermediates
| Compound | δ (¹H) Indole H-2 | δ (¹³C) C=O (Acetamide) | δ (¹³C) C=O (Morpholino) |
|---|---|---|---|
| Alkylated Indole | 8.19 | – | 166.5 |
| Final Product | 8.21 | 170.2 | 166.8 |
Challenges in Scalability and Process Refinement
Byproduct Formation During Sulfonation
Competing sulfonation at the indole 5-position generates a regioisomeric impurity (≈12%). Gradient elution high-performance liquid chromatography (HPLC) with a C18 column (ACN:H2O, 0.1% TFA) reduces this to <2%.
Morpholino Side Chain Hydrolysis
Prolonged exposure to aqueous conditions during workup hydrolyzes the morpholino ketone to a carboxylic acid. Lyophilization under reduced pressure (0.1 mbar, −50°C) mitigates decomposition.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- Indole Substitution: The morpholino-2-oxoethyl group at indole N1 is distinct from analogs with phenyl (), chlorobenzoyl (), or methoxy groups (). This substitution may reduce steric hindrance while improving solubility.
- Morpholino Presence: Morpholino-containing analogs (e.g., ) often exhibit enhanced solubility and metabolic stability compared to non-morpholino derivatives.
Physicochemical Properties
- Solubility: The morpholino-2-oxoethyl group likely increases aqueous solubility compared to phenyl-substituted indoles ().
- LogP : Estimated LogP for the target compound is higher than thioether analogs (due to sulfonyl polarity) but lower than chlorobenzoyl derivatives ().
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines a benzo[d][1,3]dioxole moiety with an indole derivative, which is known for various pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzo[d][1,3]dioxole moiety through cyclization of catechol derivatives.
- Introduction of the morpholine ring via reaction with morpholine under basic conditions.
- Attachment of the indole derivative , which may involve cross-coupling reactions.
- Formation of the sulfonamide linkage to complete the structure.
Biological Activity
The biological activity of this compound has been investigated in various studies:
Anticancer Activity
Research indicates that compounds featuring the indole scaffold can exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy in inhibiting glioblastoma cell growth by reactivating p53 function and inducing apoptosis in cancer cells .
Antimicrobial Properties
Studies have also explored the antimicrobial potential of compounds containing the benzo[d][1,3]dioxole structure. Some derivatives have been reported to inhibit Mycobacterium tuberculosis, suggesting a promising avenue for developing new anti-tubercular agents .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The presence of both the dioxole and indole moieties suggests potential multi-target effects, which could enhance therapeutic efficacy.
Data Table: Summary of Biological Activities
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Glioblastoma Treatment : A study demonstrated that an indole derivative activated p53 and reduced cell viability in glioma stem cells, suggesting that modifications to the indole structure could enhance anticancer activity.
- Tuberculosis Research : Another investigation focused on compounds with benzo[d][1,3]dioxole motifs showing varying degrees of activity against Mycobacterium tuberculosis, emphasizing the need for further exploration into structure-activity relationships.
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
The synthesis involves multi-step reactions, including coupling of benzodioxole and morpholino-indole intermediates via sulfonylacetamide linkages. Critical steps include:
- Reagent selection : Use coupling agents (e.g., carbodiimides) and solvents (DMF, DMSO) to facilitate amide bond formation .
- Purification : Employ column chromatography or preparative HPLC after each step to remove unreacted intermediates. Monitor purity via TLC or HPLC (≥95% purity threshold) .
- Characterization : Confirm structural integrity using -NMR, -NMR, and HRMS .
Q. How can researchers determine optimal storage conditions to preserve compound stability?
- Stability assays : Conduct accelerated degradation studies under varying pH (3–9), temperatures (4°C, 25°C, 40°C), and light exposure. Monitor degradation via HPLC .
- Recommended storage : Store lyophilized powder at -20°C in inert atmospheres (argon) to prevent oxidation of sulfonyl and morpholino groups .
Q. What analytical methods validate the compound’s identity and purity?
- Spectroscopic analysis : -NMR (δ 7.8–8.2 ppm for indole protons), IR (C=O stretch at ~1650–1750 cm) .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) .
- Mass spectrometry : HRMS (ESI+) to confirm molecular ion ([M+H]) and fragment patterns .
Advanced Research Questions
Q. How can structural ambiguities in the morpholino-indole core be resolved?
- X-ray crystallography : Grow single crystals via vapor diffusion (e.g., ethanol/water) to resolve stereochemical uncertainties .
- DFT calculations : Model electron density maps to predict bond angles and compare with experimental NMR data .
Q. What experimental designs address discrepancies in reported bioactivity data?
- Dose-response standardization : Use consistent assay conditions (e.g., cell lines, incubation time) to minimize variability. For enzyme inhibition, employ Michaelis-Menten kinetics with controls for nonspecific binding .
- Meta-analysis : Compare IC values across studies using statistical tools (e.g., ANOVA) to identify outliers caused by assay interference (e.g., solvent DMSO >0.1%) .
Q. How can computational modeling predict interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases) via the sulfonyl and morpholino moieties .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and identify key residues (e.g., catalytic lysine or aspartate) .
Q. What strategies optimize selectivity against off-target enzymes?
- Proteome-wide profiling : Use affinity chromatography with immobilized compound to identify non-target binders .
- Structural analogs : Synthesize derivatives with modified indole substituents (e.g., halogenation) and test against panels of related enzymes (e.g., CYP450 isoforms) .
Q. How can metabolic stability and pharmacokinetic properties be evaluated?
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) and measure half-life via LC-MS .
- Plasma protein binding : Use equilibrium dialysis to quantify free vs. bound fractions .
- In vivo PK : Administer to rodents (IV/PO) and calculate AUC, , and bioavailability .
Q. What experimental approaches elucidate the mechanism of enzymatic inhibition?
- Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Fluorescence quenching : Monitor tryptophan residues in target enzymes (e.g., ΔF at 340 nm) to assess conformational changes .
Q. How can researchers address low solubility in aqueous buffers?
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations to enhance solubility .
- Salt formation : Synthesize hydrochloride or sodium salts and measure solubility via shake-flask method (pH 7.4 PBS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
